molecular formula C9H12N2O2 B554932 L-Tyrosinamide CAS No. 4985-46-0

L-Tyrosinamide

Cat. No.: B554932
CAS No.: 4985-46-0
M. Wt: 180.20 g/mol
InChI Key: PQFMNVGMJJMLAE-QMMMGPOBSA-N
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Description

L-Tyrosinamide is an organic compound that belongs to the class of amino acid amides. It is derived from L-tyrosine, an essential amino acid, by replacing the carboxyl group with an amide group. The chemical formula of this compound is C9H12N2O2, and it has a molecular weight of 180.20 g/mol

Biochemical Analysis

Biochemical Properties

L-Tyrosinamide plays a role in various biochemical reactions. It interacts with enzymes such as bacterial tyrosinases, which possess biochemical characteristics that make them suited to applications requiring special operational conditions . The nature of these interactions involves the amide group and phenolic hydroxyl group of this compound .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. For instance, it has been found to interact with DNA aptamers, leading to changes in the structure of the DNA aptamer . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to DNA aptamers, leading to an induced fit binding . This binding interaction involves electrostatic interactions, hydrophobic effects, hydrogen bonding, and a binding-linked protonation process . The amide group and phenolic hydroxyl group of this compound play a vital role in this binding mechanism .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, in a study involving phosphothioate-modified aptamers, this compound was used to release the enzyme attached to nanoparticles . This suggests that this compound may have a role in the stability and degradation of certain biomolecules .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the L-tyrosine metabolic pathway . It interacts with enzymes such as transaldolase, enolase II, and the pentafunctional enzyme ARO1 . These interactions can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosinamide can be synthesized through several methods. One common approach involves the amidation of L-tyrosine. This reaction typically requires the activation of the carboxyl group of L-tyrosine, which can be achieved using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a nucleophile like ammonia or an amine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of enzymatic catalysis, where enzymes like tyrosine ammonia-lyase are employed to convert L-tyrosine to this compound under controlled conditions. This method offers advantages such as higher specificity and milder reaction conditions compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosinamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

L-Tyrosinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosinamide involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes such as tyrosine hydroxylase, which converts it to catecholamines, important neurotransmitters in the brain. Additionally, this compound can bind to receptors and modulate their activity, influencing various physiological processes .

Comparison with Similar Compounds

L-Tyrosinamide is similar to other amino acid amides, such as L-phenylalaninamide and L-tryptophanamid. its unique structure, which includes a hydroxyl group on the aromatic ring, distinguishes it from these compounds. This hydroxyl group contributes to its distinct reactivity and biological activity .

List of Similar Compounds

  • L-Phenylalaninamide
  • L-Tryptophanamid
  • L-Glutaminamide
  • L-Asparaginamide

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFMNVGMJJMLAE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198120
Record name Tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4985-46-0
Record name L-Tyrosinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4985-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tyrosinamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-tyrosinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03380
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tyrosinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosinamide
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Record name TYROSINAMIDE, L-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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